Enantiomeric Purity and Chiral Integrity vs. Racemic Mixtures
The (R)-enantiomer of 1-(3,5-dimethylphenyl)ethanamine hydrochloride is commercially available with a certified purity of ≥98% as confirmed by vendor certificates of analysis . In contrast, racemic mixtures of this compound are typically supplied at lower purities (often 95% or unspecified) and lack defined enantiomeric ratios . The use of enantiopure material eliminates the confounding effects of the opposite enantiomer in asymmetric reactions, ensuring reproducible stereochemical outcomes.
| Evidence Dimension | Chemical purity and enantiomeric excess |
|---|---|
| Target Compound Data | (R)-enantiomer: ≥98% purity (enantiomeric excess >98%) |
| Comparator Or Baseline | Racemic mixture: 95% purity (undefined enantiomeric composition) |
| Quantified Difference | ≥3% absolute purity advantage; defined vs. undefined stereochemistry |
| Conditions | Vendor-supplied analytical data (HPLC, chiral HPLC) |
Why This Matters
Defined stereochemistry is non-negotiable in asymmetric synthesis and chiral drug candidate development; the (R)-enantiomer provides a validated starting point absent in racemic stock.
